molecular formula C12H13ClN2 B6244837 4-benzylpyridin-2-amine hydrochloride CAS No. 2408965-31-9

4-benzylpyridin-2-amine hydrochloride

Cat. No.: B6244837
CAS No.: 2408965-31-9
M. Wt: 220.70 g/mol
InChI Key: MELPVZDZYSHDBW-UHFFFAOYSA-N
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Description

4-Benzylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C({12})H({12})N(_{2})·HCl. It is a derivative of pyridine, featuring a benzyl group attached to the nitrogen atom at the 4-position and an amine group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylpyridin-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, benzyl chloride, and ammonia.

    Reaction: Benzyl chloride is reacted with pyridine in the presence of a base such as sodium hydroxide to form 4-benzylpyridine.

    Amination: The 4-benzylpyridine is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the amine group at the 2-position.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-benzylpyridin-2-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of 4-benzylpyridin-2-amine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

4-Benzylpyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzylpyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyl and amine groups play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpyridine: Lacks the amine group at the 2-position.

    2-Aminopyridine: Lacks the benzyl group at the 4-position.

    4-Benzylpyridin-2-amine: The free base form without the hydrochloride salt.

Uniqueness

4-Benzylpyridin-2-amine hydrochloride is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

2408965-31-9

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

4-benzylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10;/h1-7,9H,8H2,(H2,13,14);1H

InChI Key

MELPVZDZYSHDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=C2)N.Cl

Purity

95

Origin of Product

United States

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